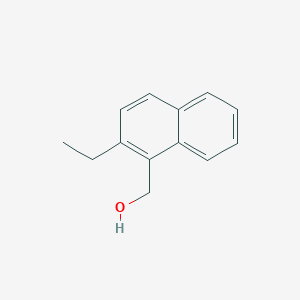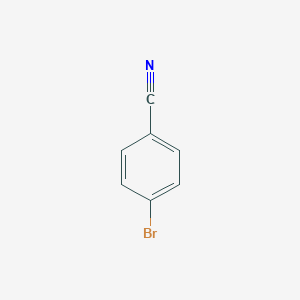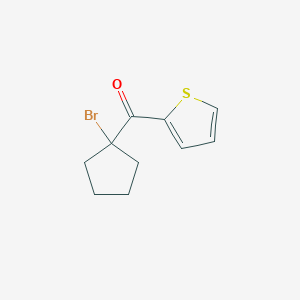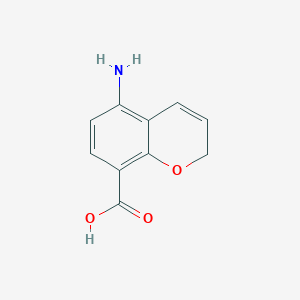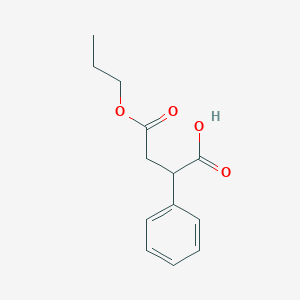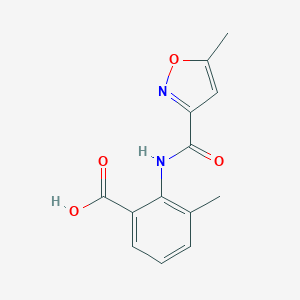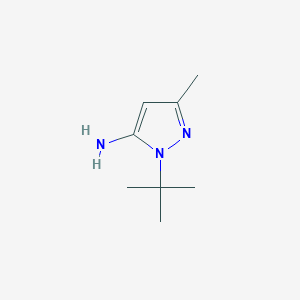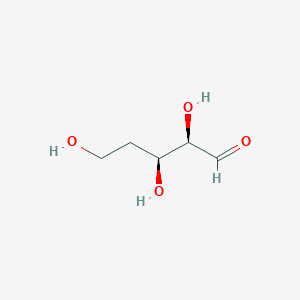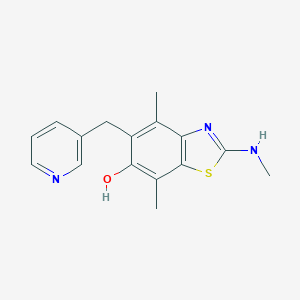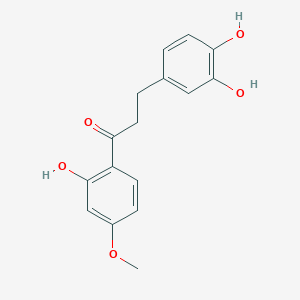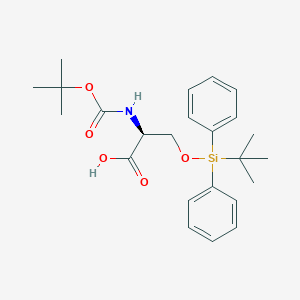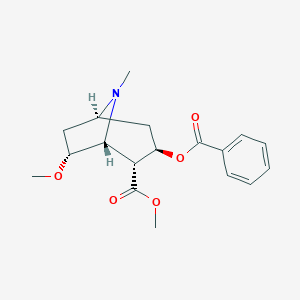
Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate, commonly known as tropane methyl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of tropane alkaloids and is a derivative of cocaine.
Mécanisme D'action
The mechanism of action of tropane methyl ester is similar to that of cocaine. It acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the synaptic cleft. This leads to increased stimulation of the dopamine receptors, resulting in the observed effects.
Effets Biochimiques Et Physiologiques
Tropane methyl ester has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce pain sensitivity and produce anesthesia in animal models. It has also been shown to have anticonvulsant effects. Tropane methyl ester has been investigated for its potential to treat cocaine addiction, as it has been shown to reduce the rewarding effects of cocaine in animal models. Additionally, it has been shown to have neuroprotective effects in models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tropane methyl ester in lab experiments is its high potency. This allows for the use of smaller doses, reducing the amount of compound needed for experiments. Additionally, its similarity to cocaine makes it a useful tool for investigating the mechanisms of cocaine addiction and the effects of dopamine reuptake inhibition. However, one of the limitations of using tropane methyl ester is its potential toxicity, which must be carefully considered when designing experiments.
Orientations Futures
There are several potential future directions for research on tropane methyl ester. One area of interest is its potential use in treating Parkinson's disease, as it has been shown to have neuroprotective effects in animal models. Additionally, further investigation into its potential as an analgesic and anesthetic is warranted. Finally, its potential use in treating cocaine addiction should be further explored, as it has shown promising results in animal models.
Conclusion
Tropane methyl ester is a chemical compound with significant potential for therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its potential analgesic, anesthetic, and anticonvulsant properties. Its mechanism of action is similar to that of cocaine, and it has been investigated for its potential use in treating cocaine addiction and Parkinson's disease. While there are limitations to its use in lab experiments, its high potency and similarity to cocaine make it a useful tool for investigating the mechanisms of dopamine reuptake inhibition. There are several potential future directions for research on tropane methyl ester, including its use in treating Parkinson's disease and as an analgesic and anesthetic.
Méthodes De Synthèse
The synthesis of tropane methyl ester involves the esterification of tropinone with methanol and benzoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting compound is then purified through recrystallization. The yield of the synthesis method is around 50%.
Applications De Recherche Scientifique
Tropane methyl ester has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anesthetic, and anticonvulsant properties. It has also been investigated for its potential use in treating cocaine addiction and Parkinson's disease.
Propriétés
Numéro CAS |
152231-27-1 |
|---|---|
Nom du produit |
Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate |
Formule moléculaire |
C18H23NO5 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
methyl (1R,2R,3R,5S,7R)-3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C18H23NO5/c1-19-12-9-13(24-17(20)11-7-5-4-6-8-11)15(18(21)23-3)16(19)14(10-12)22-2/h4-8,12-16H,9-10H2,1-3H3/t12-,13+,14+,15-,16-/m0/s1 |
Clé InChI |
VHNFNHMRSQZOLD-UHFFFAOYSA-N |
SMILES isomérique |
CN1[C@H]2C[C@H]([C@@H]([C@@H]1[C@@H](C2)OC)C(=O)OC)OC(=O)C3=CC=CC=C3 |
SMILES |
CN1C2CC(C(C1C(C2)OC)C(=O)OC)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
CN1C2CC(C(C1C(C2)OC)C(=O)OC)OC(=O)C3=CC=CC=C3 |
Synonymes |
methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate, ((2-endo,3-exo,7-exo)-(+-))-isomer methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate, ((2-exo,3-exo,7-exo)-(+-))-isomer methyl BMAOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



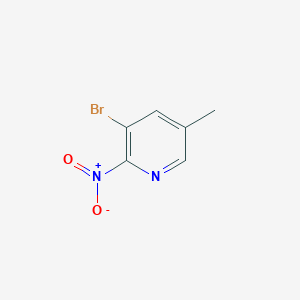
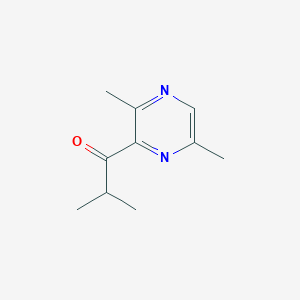
![3-Chloro-5-[[(ethoxycarbonyl)amino]sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B114462.png)
